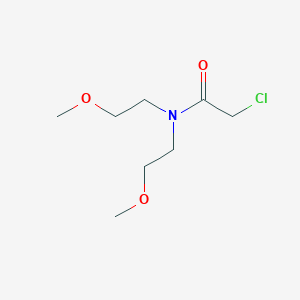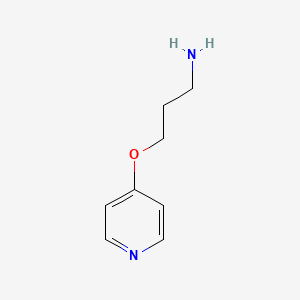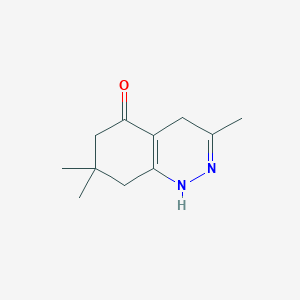
2-chloro-N,N-bis(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N,N-bis(2-methoxyethyl)acetamide is a chlorinated organic compound with the molecular formula C8H16ClNO3 . It has an average mass of 209.671 Da and a monoisotopic mass of 209.081863 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the group-transfer polymerization (GTP) of N,N-bis(2-methoxyethyl)acrylamide (MOEAm) initiated by Me2EtSiH in the hydrosilylation-promoted method and by silylketene acetal (SKA) in the conventional method proceeded in a controlled/living manner to provide poly(N,N-bis(2-methoxyethyl)acrylamide) (PMOEAm) and PMOEAm with the SKA residue at the α-chain end (MCIP-PMOEAm), respectively .Molecular Structure Analysis
The molecular structure of 2-chloro-N,N-bis(2-methoxyethyl)acetamide can be represented as a 2D Mol file or a computed 3D SD file . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, Dimethachlor has a molecular weight of 255.7, a density of 1.23 (20 °C), a melting point of 45.8-46.7 °C, a vapour pressure of 1.5 mPa (25 °C), and a partition coefficient (n-octanol and water) of logP = 2.17 .Safety and Hazards
The safety data sheet for Bis(2-methoxyethyl) ether, a similar compound, indicates that it is a flammable liquid and vapor that may damage fertility and the unborn child . It is recommended to obtain special instructions before use, use personal protective equipment as required, keep away from heat/sparks/open flames/hot surfaces, and store in a well-ventilated place .
Mechanism of Action
Mode of Action
It’s known that the compound is a derivative of chloroacetamide , which suggests it may share similar mechanisms of action with other chloroacetamides
Pharmacokinetics
It’s known that the compound is slightly mobile in soil , suggesting it may have similar mobility within biological systems.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N,N-bis(2-methoxyethyl)acetamide. For instance, the compound is very stable in neutral media and in dilute acids, but it hydrolyses in alkaline media . This suggests that the pH of the environment could significantly impact the compound’s stability and efficacy.
properties
IUPAC Name |
2-chloro-N,N-bis(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO3/c1-12-5-3-10(4-6-13-2)8(11)7-9/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGAPKCNIQGYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N,N-bis(2-methoxyethyl)acetamide | |
CAS RN |
10263-25-9 |
Source


|
| Record name | 2-chloro-N,N-bis(2-methoxyethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924605.png)
![1-[2-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2924607.png)

![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B2924610.png)
![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2924611.png)
![2-[(Diethylamino)methyl]aniline](/img/structure/B2924613.png)

